

# Cross-validation of Eleven-Nineteen-Leukemia Protein IN-2's anti-leukemic activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Eleven-Nineteen-Leukemia
Protein IN-2

Cat. No.:

B12407353

Get Quote

# Comparative Analysis of ENL Inhibitors for Anti-Leukemic Activity

A comprehensive guide for researchers and drug development professionals on the cross-validation of Eleven-Nineteen-Leukemia (ENL) protein inhibitors, with a focus on ENL IN-2 and its alternatives.

The Eleven-Nineteen-Leukemia (ENL) protein, a critical component of the super elongation complex (SEC), has emerged as a promising therapeutic target in acute myeloid leukemia (AML), particularly in cases with MLL rearrangements. ENL functions as a histone acetylation reader through its YEATS domain, playing a pivotal role in regulating the transcription of key oncogenes. This guide provides a comparative analysis of the anti-leukemic activity of a specific inhibitor, **Eleven-Nineteen-Leukemia Protein IN-2**, alongside other notable ENL inhibitors. The data presented is intended to aid researchers in evaluating and selecting appropriate compounds for further investigation.

## **Quantitative Comparison of ENL Inhibitors**

The following tables summarize the in vitro and in vivo efficacy of ENL IN-2 and its key competitors.

Table 1: In Vitro Inhibitory Activity of ENL Inhibitors



| Inhibitor | Target                                                          | IC50 (nM)         | Cell Line                              | Cell Growth<br>Inhibition<br>IC50 (µM)                                  | Reference |
|-----------|-----------------------------------------------------------------|-------------------|----------------------------------------|-------------------------------------------------------------------------|-----------|
| ENL IN-2  | ENL                                                             | 10.7              | MOLM-13                                | 37.9                                                                    | [1]       |
| SR-0813   | ENL/AF9<br>YEATS<br>Domain                                      | 25                | MV4;11                                 | Not explicitly stated, but growth inhibition observed at 1 µM and 10 µM | [2][3]    |
| MOLM-13   | Growth inhibition observed                                      | [2][3]            |                                        |                                                                         |           |
| OCI/AML-2 | Growth inhibition observed                                      | [2][3]            | _                                      |                                                                         |           |
| HB11;19   | Growth inhibition observed                                      | [2][3]            | _                                      |                                                                         |           |
| TDI-11055 | ENL/AF9<br>YEATS<br>Domain                                      | 120 (TR-<br>FRET) | MV4;11                                 | 0.10 (8-day<br>viability)                                               | [4]       |
| OCI-AML3  | Not explicitly stated, but profound inhibitory effects observed | [4]               |                                        |                                                                         |           |
| SGC-iMLLT | MLLT1/3-<br>Histone<br>Interaction                              | 260               | MLL-AF4<br>driven<br>leukemia<br>cells | Strong<br>inhibition<br>observed                                        | [5]       |



| Compound 7     | ENL YEATS<br>Domain | <100 | Leukemia<br>cells | Growth suppression observed | [6] |
|----------------|---------------------|------|-------------------|-----------------------------|-----|
| Compound<br>11 | ENL YEATS<br>Domain | <100 | Not specified     | Not specified               | [6] |
| Compound<br>24 | ENL YEATS<br>Domain | <100 | Not specified     | Not specified               | [6] |

Table 2: In Vivo Anti-Leukemic Activity of ENL Inhibitors

| Inhibitor | Xenograft<br>Model                                                                     | Dosing<br>Regimen | Key Outcomes                                                                               | Reference |
|-----------|----------------------------------------------------------------------------------------|-------------------|--------------------------------------------------------------------------------------------|-----------|
| TDI-11055 | Cell line- and patient-derived xenograft models of MLL-rearranged and NPM1-mutated AML | Oral dosing       | Blocks disease<br>progression,<br>reduces<br>leukemia growth,<br>and prolongs<br>survival. | [1][4][7] |
| SGC-iMLLT | MV4;11<br>xenograft model                                                              | 100 mg/kg daily   | Significantly inhibited tumor growth over 20 days.                                         | [5]       |
| SR-0813   | Not evaluated in vivo                                                                  | N/A               | Rapidly metabolized by mouse liver microsomes, prohibiting in vivo studies.                | [2][3]    |

## **Signaling Pathways and Experimental Workflows**



Visual representations of the ENL signaling pathway and common experimental workflows for inhibitor validation are provided below.



Click to download full resolution via product page

Caption: ENL Signaling Pathway in Leukemia.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Cross-validation of Eleven-Nineteen-Leukemia Protein IN-2's anti-leukemic activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407353#cross-validation-of-eleven-nineteen-leukemia-protein-in-2-s-anti-leukemic-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com